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Compound of Interest

4-(4-Methylpiperazin-1-
Compound Name:
yl)benzonitrile

Cat. No.: B1300033

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylpiperazin-1-
yl)benzonitrile Analogs and Related Compounds

This guide provides a detailed comparison of the structure-activity relationships (SAR) of
analogs based on the 4-(4-methylpiperazin-1-yl)benzonitrile scaffold and related piperazine-
containing structures. The information is tailored for researchers, scientists, and drug
development professionals, presenting quantitative data, experimental methodologies, and
visual diagrams to facilitate understanding of how structural modifications influence biological
activity.

Introduction to the 4-(4-Methylpiperazin-1-
yl)benzonitrile Scaffold

The 4-(4-methylpiperazin-1-yl)benzonitrile moiety is a common feature in a variety of
biologically active compounds. The piperazine ring, in particular, is a versatile scaffold in
medicinal chemistry due to its ability to be modified at its two nitrogen atoms, influencing the
compound's potency, selectivity, and pharmacokinetic properties.[1] SAR studies on derivatives
containing this scaffold are crucial for optimizing lead compounds in drug discovery. These
studies systematically alter the chemical structure to identify key features that govern biological
activity.[1]
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Comparative SAR Analysis: Case Study on
Muscarinic Acetylcholine Receptor (M1) Antagonists

While direct and comprehensive SAR studies on a series of 4-(4-methylpiperazin-1-
yl)benzonitrile analogs for a single target are not extensively documented in a single source,
we can draw valuable insights from a closely related series of N-(4-(4-alkylpiperazin-1-
yl)phenyl)benzamide analogs that were evaluated as selective M1 muscarinic acetylcholine
receptor (MAChR) antagonists. This study provides a clear example of how systematic

structural modifications impact biological activity.

Data Presentation: SAR of N-(4-(4-alkylpiperazin-1-
yl)phenyl)benzamide Analogs

The following table summarizes the M1 antagonist activity (IC50) of various analogs,
highlighting the impact of substitutions on the benzamide ring.
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R Group (Benzamide

Compound ID L M1 IC50 (pM)
Substitution)
6 3-Cl 5.0
8a 2-Cl 0.96
8b 2-OMe 0.82
8c 2-Me >10
8d 2-CF3 1.3
8e 2,3,4,5,6-pentafluoro 0.35
8f 3-OMe >10
8g 3-Me 6.7
8h 3-CF3 4.6
8i 4-Cl 5.3
8j 4-OMe 7.0
8k 4-Me >10
8l 4-CF3 35
11 3,5-diCl (with N- 37
propylpiperazine)

Data sourced from a study on selective M1 mAChR antagonists.

Key SAR Insights from the Data:

o Position of Substitution: Substitution at the 2-position of the benzamide ring generally leads

to higher potency compared to substitutions at the 3- or 4-positions. For instance, 2-Cl (8a)

and 2-OMe (8b) analogs show submicromolar activity.

o Nature of the Substituent: Electron-withdrawing groups at the 2-position, such as chloro (8a)
and trifluoromethyl (8d), appear to be favorable for activity. The pentafluorinated analog (8e)
exhibited the highest potency, suggesting that extensive fluorination enhances binding.
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o Shallow SAR at other positions: The structure-activity relationship for substitutions at the 3-
and 4-positions is relatively shallow, with most analogs displaying IC50 values in the mid-

micromolar range.

o Alkylpiperazine Substitution: While the table primarily focuses on benzamide modifications,
the study also explored variations of the N-alkyl group on the piperazine. An N-propyl analog
with a 3,5-dichlorobenzamide moiety (11i) showed reasonable activity, indicating that this
position is also amenable to modification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are
typical experimental protocols for the synthesis and biological evaluation of such analogs.

General Synthesis of N-(4-(4-alkylpiperazin-1-
yl)phenyl)benzamide Analogs

The synthesis of the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs generally involves
the acylation of a substituted aniline with a corresponding benzoyl chloride or carboxylic acid.

Workflow for Synthesis:

Commercially available Step 1
3-chloro-4-(4-ethylpiperazin-1-yl)aniline
l—» Acylation with Step 3 . Step 4 . . .
»| substituted benzoyl chiorides Mass-guided HPLC Final N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs
Polymer-supported reagents Step 2
and scavengers

Click to download full resolution via product page
Caption: General synthetic workflow for N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.
Detailed Steps:

o Starting Material: Begin with a commercially available or synthesized substituted aniline,
such as 3-chloro-4-(4-ethylpiperazin-1-yl)aniline.
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e Acylation: The aniline is acylated using a library of substituted benzoyl chlorides or by amide
coupling with the corresponding carboxylic acids using coupling agents like HATU or EDC.
Polymer-supported reagents and scavengers can be employed for high-throughput
synthesis.

« Purification: The resulting crude products are purified, typically using mass-guided High-
Performance Liquid Chromatography (HPLC) to ensure high purity of the final compounds
for biological testing.

o Characterization: The structure of the final compounds is confirmed using analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry.

In Vitro Biological Assay: Muscarinic Receptor
Antagonist Activity

The antagonist activity of the synthesized compounds against different muscarinic receptor
subtypes is determined using cell-based functional assays.

Experimental Workflow for M1 Antagonist Assay:
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Caption: Workflow for determining M1 antagonist activity.
Detailed Protocol:

e Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1
muscarinic acetylcholine receptor are cultured under standard conditions.

o Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.

o Compound Incubation: The cells are then incubated with various concentrations of the test
compounds for a specific period.
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e Agonist Stimulation: A known M1 receptor agonist, such as carbachol, is added to the wells
to stimulate the receptor.

» Signal Detection: The antagonist activity is measured by quantifying the inhibition of the
agonist-induced intracellular calcium mobilization. This is often done using a fluorescent
calcium indicator and a plate reader like the Fluorometric Imaging Plate Reader (FLIPR).

o Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits
50% of the agonist response, are calculated from the concentration-response curves using
non-linear regression analysis.

Broader Biological Activities of Related Analogs

The 4-(4-methylpiperazin-1-yl)benzonitrile and related piperazine scaffolds are not limited to
M1 antagonism. They have been incorporated into molecules with a wide range of biological
activities, including:

» Kinase Inhibition: Several potent kinase inhibitors, targeting enzymes like ABL, c-KIT, and
RET, feature a 4-methylpiperazin-1-yl methyl group.[2][3][4] This moiety often occupies a
solvent-exposed region of the kinase binding pocket and can be crucial for achieving desired
pharmacokinetic properties.

» Anticancer Activity: Derivatives of methyl piperazine have been synthesized and shown to
possess cytotoxic activity against various cancer cell lines.[5]

» Antidepressant Activity: The piperazine moiety is a key substructure in many antidepressant
drugs, often contributing to a favorable CNS pharmacokinetic profile and binding to serotonin
receptors.[6][7]

 Antiviral Activity: Certain piperazine-benzonitrile derivatives have been identified as potent
inhibitors of Hepatitis C Virus (HCV) entry.[8][9]

Conclusion

The structure-activity relationship studies of 4-(4-methylpiperazin-1-yl)benzonitrile analogs
and related piperazine-containing compounds reveal that even minor structural modifications
can significantly impact biological activity. The case study on M1 mAChR antagonists
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demonstrates the importance of the position and nature of substituents on the aromatic ring
system. The versatility of the piperazine scaffold allows for its application across a wide range
of therapeutic targets. The data and protocols presented in this guide offer a framework for the
rational design of novel and more potent therapeutic agents based on this privileged chemical
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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